N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide
Overview
Description
N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It exhibits a range of biological activities, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. It is known to act as an alpha1-adrenergic receptor antagonist, which leads to the relaxation of smooth muscles in blood vessels and other tissues . This interaction is mediated through the binding of the compound to the receptor, inhibiting the action of endogenous neurotransmitters like noradrenaline and epinephrine.
Comparison with Similar Compounds
Similar Compounds
Trazodone: Another piperazine derivative used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used to treat hypertension by acting as an alpha1-adrenergic receptor antagonist.
Uniqueness
N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide is unique due to its specific chemical structure, which imparts distinct biological activities. Its combination of a piperazine ring with a methanesulfonamide group and a methoxyphenyl group contributes to its high affinity for alpha1-adrenergic receptors, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-34-25-15-13-24(14-16-25)30(35(2,32)33)21-26(31)28-17-19-29(20-18-28)27(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,27H,17-21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEBELOWSWNANE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360753 | |
Record name | BAS 03062081 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6482-11-7 | |
Record name | BAS 03062081 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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